Dibenzyl(oxo)phosphanium
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Overview
Description
Dibenzyl(oxo)phosphanium is an organophosphorus compound with the molecular formula C₁₄H₁₄OP. It is characterized by the presence of a phosphorus atom bonded to two benzyl groups and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl(oxo)phosphanium can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide to form a phosphonium intermediate. This intermediate can then be oxidized to yield the desired this compound . Another method involves the use of a catalytic system comprising potassium iodide and polyethylene glycol (PEG-400), which facilitates the formation of benzyl phosphonates at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium compounds .
Scientific Research Applications
Dibenzyl(oxo)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibenzyl(oxo)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but with three phenyl groups instead of benzyl groups.
Dibenzylphosphine: Lacks the oxo group present in dibenzyl(oxo)phosphanium.
Phosphine oxides: Compounds with similar oxidation states but different substituents.
Uniqueness
This compound is unique due to its specific combination of benzyl groups and an oxo group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
dibenzyl(oxo)phosphanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OP/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUCRQUNKQURRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OP+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422835 |
Source
|
Record name | dibenzyl(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13238-16-9 |
Source
|
Record name | dibenzyl(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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